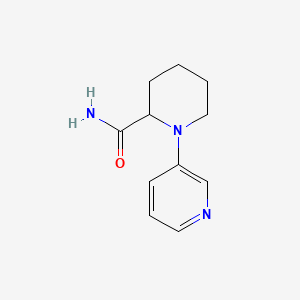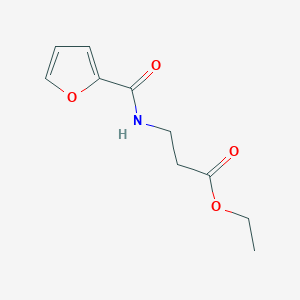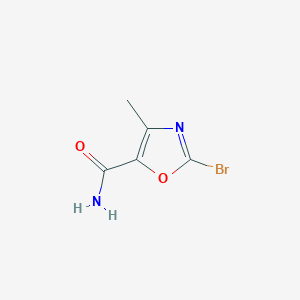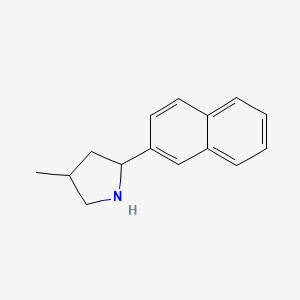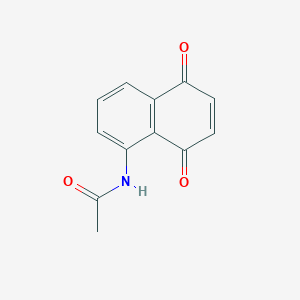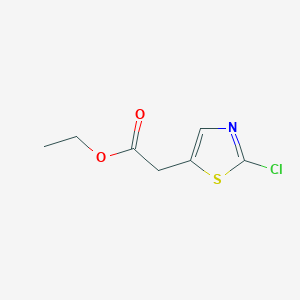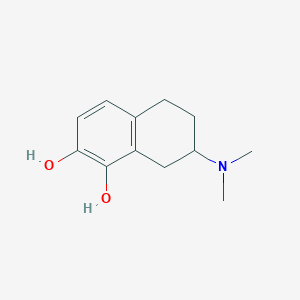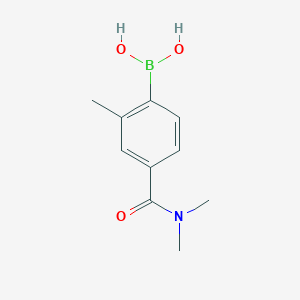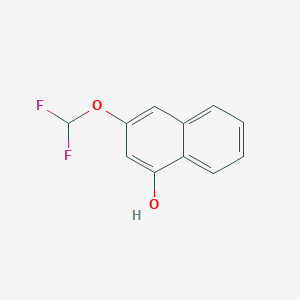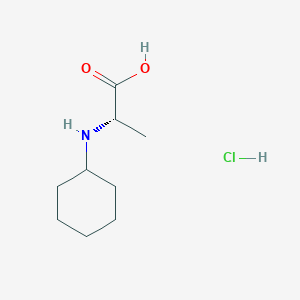
(S)-2-(Cyclohexylamino)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Cyclohexylamino)propanoic acid hydrochloride is a chemical compound with a molecular formula of C9H18ClNO2. It is a derivative of propanoic acid, where the amino group is substituted with a cyclohexyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cyclohexylamino)propanoic acid hydrochloride typically involves the reaction of (S)-2-amino propanoic acid with cyclohexylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Cyclohexylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl ketones or carboxylic acids, while reduction can produce cyclohexylamines or cyclohexanols.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Cyclohexylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of (S)-2-(Cyclohexylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Cyclohexylamino)propanoic acid hydrochloride
- Cyclohexylamine derivatives
- Propanoic acid derivatives
Uniqueness
(S)-2-(Cyclohexylamino)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of the cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to other similar compounds, it offers a unique balance of hydrophobic and hydrophilic interactions, enhancing its utility in different scientific fields .
Eigenschaften
Molekularformel |
C9H18ClNO2 |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
(2S)-2-(cyclohexylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)10-8-5-3-2-4-6-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H/t7-;/m0./s1 |
InChI-Schlüssel |
FZTBJBZGKILHLT-FJXQXJEOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC1CCCCC1.Cl |
Kanonische SMILES |
CC(C(=O)O)NC1CCCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)
